L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide

Analgesia Opioid peptide SAR In vivo pharmacology

Natural Leu-enkephalin is unsuitable for extended assays due to rapid plasma degradation (t½ < 5 min). This [D-Ala², D-Leu⁵]-Enkephalin amide (DADLE amide) overcomes that limitation via dual D-amino acid stabilization, conferring simultaneous resistance to aminopeptidases and carboxypeptidases. • Delta-opioid Ki: 1.3-1.71 nM; >9,000-fold selectivity over kappa receptors - eliminates need for mu-receptor blocking agents. • Stable for 60-min incubations at 25°C in Tris-HCl buffer with bacitracin. • Supplied as lyophilized powder, ≥98% HPLC purity; ships at ambient temperature.

Molecular Formula C29H40N6O6
Molecular Weight 568.7 g/mol
CAS No. 66609-26-5
Cat. No. B1602097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
CAS66609-26-5
Molecular FormulaC29H40N6O6
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23-,24+/m1/s1
InChIKeyYPERDMXQKOFCQT-LDLZHSJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DADLE Amide: Stable Enkephalin for Opioid Research


L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide, also designated [D-Ala2, D-Leu5]-Enkephalin amide or DADLE amide, is a synthetic pentapeptide amide belonging to the opioid peptide class. It is a structural analog of the endogenous delta-opioid receptor agonist Leu-enkephalin, engineered by substituting Gly2 with D-Ala to confer aminopeptidase resistance and Leu5 with D-Leu to further enhance metabolic stability and potency [1]. The compound is formally cataloged as a Leucine Enkephalin analog under MeSH, with CAS 66609-26-5 distinct from the free acid form DADLE (CAS 63631-40-3), and is primarily utilized as a pharmacological tool for studying delta-opioid receptor function, structure-activity relationships, and as a reference standard in opioid binding assays [2].

Engineered enkephalin amide with D-Ala2 and D-Leu5 for peptidase resistance
Supports extended incubation in binding and tissue assays
Delta-opioid receptor tool compound with reduced mu/kappa cross-reactivity
Suitable as radioligand or cold competitor without mu-receptor masking
Systemic research model response (non-human primate) when D-Leu5 is present
L-Leu5 analog does not show intravenous model response

Why DADLE Amide Cannot Be Substituted


Within the class of enkephalin amide analogs, even single amino acid stereochemical variations produce substantial, non-linear differences in receptor selectivity, intrinsic efficacy, and metabolic half-life. The natural Leu-enkephalin sequence is rapidly degraded by aminopeptidases (t½ < 5 min in plasma), making it unsuitable for any assay lasting longer than a few minutes [1]. Simply introducing D-Ala2 stabilizes the Tyr1-Gly2 bond but does not fully address C-terminal degradation or optimize delta-receptor binding [2]. The specific combination of D-Ala2 and D-Leu5 residues in this compound uniquely alters the conformational dynamics of the peptide backbone to favor a delta-preferring binding pose while simultaneously conferring resistance to both aminopeptidases and carboxypeptidases, a dual protective effect that cannot be replicated by single-site substitutions or L-isomer analogs [3].

D-Leu5 variant Replacing D-Leu5 with L-Leu5 may eliminate systemic research model response and reduce delta-preference. Single D-amino acid substitution does not replicate the dual stabilization required for extended assay windows.
Unmodified enkephalin Natural Leu-enkephalin degrades rapidly (t½
Pan-opioid analogs Earlier enkephalin amides (e.g., D-Ala2, Leu5-enkephalinamide) show significant mu-receptor cross-reactivity. Their use may confound delta-specific signal interpretation without additional pharmacological masking.

Quantitative Evidence: DADLE Amide vs. Analogs


D-Leu5 Substitution Enhances Analgesic Potency

In a direct head-to-head comparison of enkephalinamide diastereomers, substitution of the L-Leu5 residue with D-Leu5 increased analgesic potency by approximately 2.5-fold. The D-Ala2, D-Leu5-enkephalinamide analog was 2.5 times as potent as morphine in the rat tail-flick assay when administered intracerebroventricularly, whereas the L-Leu5 parent (D-Ala2, Leu5-enkephalinamide) was approximately equipment to morphine [1]. Additionally, only the D-Leu5 analog produced naloxone-reversible analgesia following intravenous administration in monkeys, demonstrating that the D-configuration at position 5 is critical for achieving systemic activity in primates [1].

Analgesic model potency
Head-to-head
2.5× morphine potency (i.c.v., rat tail-flick); D-Leu5 analog showed systemic model response in primates, L-Leu5 did not.
Supports D-Leu5 configuration for systemic nociception endpoint models
Rat i.c.v. and primate i.v. data; Life Sci. 1978
Analgesia Opioid peptide SAR In vivo pharmacology

Superior Potency to Leu-Enkephalin in Smooth Muscle

In isolated longitudinal muscle preparations from guinea-pig and rat colon and rectum, [D-Ala2, D-Leu5]-enkephalinamide exhibited significantly higher potency than natural Leu5-enkephalin in modulating contractile activity [1]. While the study reports qualitative concentration-dependent effects without precise EC50 values, the authors explicitly conclude that the synthetic analog was more potent and that this increased potency is attributable to retarded enzymatic degradation conferred by both the D-Ala2 and D-Leu5 substitutions, rather than to recruitment of a distinct receptor population [1].

Smooth muscle contractility
Direct comparison
More potent than native Leu5-enkephalin (qualitative); effect attributed to dual D-amino acid stabilization.
Receptor-driven endpoint context in isolated intestinal muscle
Guinea-pig and rat colon/rectum; Methods Find Exp Clin Pharmacol 1987
Smooth muscle contractility Delta-opioid receptor Ex vivo pharmacology

Highest Activity Across Three Opioid Bioassays

In a comprehensive structure-activity relationship study of enkephalin analogs, [D-Ala2, D-Leu5]-enkephalin was identified as the most active peptide across three standard opioid assay systems: the mouse vas deferens (MVD), the guinea pig ileum (GPI), and the rat brain opiate receptor binding preparation [1]. Although the primary publication uses the free acid form, the amide derivative shares the identical D-Ala2, D-Leu5-substituted pentapeptide backbone and has been shown to retain this activity ranking in subsequent studies [2]. The enhanced activity is attributed to the synergistic contribution of D-Ala2 (preventing aminopeptidase cleavage of the Tyr1-Gly2 bond) and D-Leu5 (stabilizing the active conformation at the receptor), a dual effect not achieved by single D-amino acid substitutions [1].

Multi-assay rank
Class-level inference
Most active peptide across MVD, GPI, and rat brain binding; amide backbone shared with free-acid form.
Reported top rank among linear enkephalin analogs in three standard assays
Proc. R. Soc. Lond. B 1977; amide activity confirmed in subsequent studies
Receptor binding Mouse vas deferens Guinea pig ileum

Selective Radioligand for Delta-Opioid Receptors

[3H]-[D-Ala2, D-Leu5]-Enkephalin amide is extensively employed as a delta-opioid receptor-selective radioligand in binding assays. Its affinity has been characterized across multiple systems, with reported Ki values at the delta receptor of 1.71 nM (displacement of [3H]-DADLE binding to rat brain delta-1 receptors) [1] and 1.3 nM (displacement of [3H]DPDPE from human delta receptor expressed in HN9.10 cells) [2]. Critically, its selectivity window against the kappa-opioid receptor is reported as approximately 9,400-fold (Delta Ki ~2 nM vs. Kappa Ki ~16,000 nM) , making it a substantially more delta-selective tool than earlier enkephalin analogs such as [D-Ala2, Leu5]-enkephalinamide, which exhibits significant mu-receptor cross-reactivity [3].

Delta selectivity
Cross-study comparable
Delta Ki = 1.3–1.71 nM; Kappa Ki ≈ 16,000 nM; delta/kappa selectivity ratio >9,000.
Supports delta-specific radioligand use without mu-blocking agents
ChEMBL and IUPHAR curated data; earlier analogs show significant mu cross-reactivity
Radioligand binding Delta-opioid receptor Receptor selectivity

Research Applications of DADLE Amide


Delta Opioid Radioligand Binding Assays

Utilize [3H]-[D-Ala2, D-Leu5]-Enkephalin amide as the primary radioligand for labeling delta-opioid receptors in tissue homogenates or cell membrane preparations. Its established Ki of 1.3–1.71 nM at the delta receptor, combined with a >9,000-fold selectivity window over kappa receptors, eliminates the need for mu-receptor blocking agents when high receptor density tissues are used [1]. Standard assay protocols include incubation at 25°C for 60 min in 50 mM Tris-HCl buffer (pH 7.4) containing bacitracin (50 µg/mL) to suppress residual peptidase activity, with 10 µM naloxone defining non-specific binding.

Systemic Delta Agonist Analgesia in Primates

Employ [D-Ala2, D-Leu5]-Enkephalin amide for intravenous administration in non-human primate analgesia models to achieve naloxone-reversible, delta-opioid receptor-mediated antinociception [2]. This compound is uniquely suited among enkephalin amides because it retains systemic activity in monkeys, unlike the L-Leu5 analog, which is inactive via the intravenous route. Recommended dosing for pilot studies: 0.1–1.0 mg/kg i.v., with analgesia assessed by tail-flick or hot-plate latency, and naloxone (1 mg/kg) used to confirm opioid receptor mediation.

Ex Vivo Gastrointestinal Motility Assays for Delta Receptors

Apply [D-Ala2, D-Leu5]-Enkephalin amide in isolated colon and rectum longitudinal muscle preparations from guinea-pig or rat to study delta-opioid receptor modulation of smooth muscle contractility without confounding degradation artifacts [3]. The compound's dual D-amino acid stabilization ensures that concentration-response curves reflect true receptor pharmacology rather than time-dependent peptide loss. Prepare cumulative concentration-response curves (1 nM – 10 µM) and use naltrindole (10 nM) as a selective delta antagonist to confirm receptor specificity.

Reference Standard for Enkephalin Potency Screening

Use [D-Ala2, D-Leu5]-Enkephalin amide as the positive control and potency comparator in medium-throughput screening of novel opioid peptide analogs in the mouse vas deferens (MVD) or guinea pig ileum (GPI) electrically stimulated contraction assays [4]. Its established status as the most active linear enkephalin analog allows normalization of test compound potency across assay plates. Report IC50 values relative to this reference compound to enable cross-study comparability.

Application
Selection Property
Validation Focus
Delta opioid radioligand binding assays
High delta-over-kappa selectivity ratio
Delta receptor affinity and specificity in tissue homogenates or cell membranes
Systemic delta agonist research in non-human primates
D-Leu5-dependent systemic model response
Naloxone-reversible nociception endpoint confirmation
Ex vivo gastrointestinal motility studies
Dual D-amino acid stabilization against tissue peptidases
Delta-receptor-mediated contractility modulation without degradation artifacts
Reference standard for enkephalin potency screening
Established rank as most active linear enkephalin analog
Normalization of test compound potency across MVD or GPI assay plates
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